molecular formula C19H22ClNO5S B11409883 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide

2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide

Cat. No.: B11409883
M. Wt: 411.9 g/mol
InChI Key: ZGTCBMQTCZURDR-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide is a structurally complex amide derivative characterized by three key moieties:

  • A 2-chlorophenoxy group, contributing halogenated aromatic properties.
  • A 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group, enhancing polarity and metabolic stability.

Properties

Molecular Formula

C19H22ClNO5S

Molecular Weight

411.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide

InChI

InChI=1S/C19H22ClNO5S/c1-13-7-8-16(25-13)11-21(15-9-10-27(23,24)12-15)19(22)14(2)26-18-6-4-3-5-17(18)20/h3-8,14-15H,9-12H2,1-2H3

InChI Key

ZGTCBMQTCZURDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C(C)OC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide typically involves multiple steps. The starting materials include 2-chlorophenol, tetrahydrothiophene, and 5-methylfuran. The synthetic route may involve the following steps:

    Formation of 2-chlorophenoxy group: Reacting 2-chlorophenol with an appropriate reagent to form the 2-chlorophenoxy group.

    Formation of dioxidotetrahydrothiophenyl group: Oxidizing tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.

    Formation of methylfuranmethyl group: Reacting 5-methylfuran with a suitable reagent to form the methylfuranmethyl group.

    Coupling reactions: Combining the above intermediates under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The chlorophenoxy group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
2-(2-Chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide Not provided Not provided 2-chlorophenoxy, tetrahydrothiophen sulfone, 5-methylfuran Combines halogenation, sulfone, and furan; potential for dual N-alkylation
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide C₂₀H₂₅NO₆S 407.481 2-methoxyphenoxy (vs. 2-chlorophenoxy) Methoxy group increases electron density; 2 stereocenters (undefined configuration)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide C₂₆H₂₄FN₂O₂ Not provided Fluorinated biphenyl, indole-ethyl group Designed for CNS activity (indole moiety); lacks sulfone or furan
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₂H₂₂ClNO₂ Not provided 3-chlorophenethyl, methoxynaphthalene Hybrid of naproxen and chlorophenethyl; racemic mixture
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 269.77 Chloroacetamide backbone, methoxymethyl, diethylphenyl Herbicidal activity; simpler acetamide scaffold vs. propanamide

Key Observations :

Substituent Effects on Bioactivity: The 2-chlorophenoxy group in the target compound may enhance lipophilicity and receptor binding compared to the 2-methoxyphenoxy analog . Halogenation often improves resistance to oxidative metabolism.

Heterocyclic Diversity :

  • The 5-methylfuran group distinguishes the target compound from indole- or naphthalene-containing analogs . Furan rings are associated with enhanced metabolic stability but may pose reactivity risks.

Synthetic Complexity: The target compound’s dual N-alkylation (tetrahydrothiophen and furanmethyl groups) contrasts with simpler mono-alkylated amides (e.g., alachlor). Synthesis likely requires multi-step coupling, akin to methods in (e.g., carbodiimide-mediated amidation) .

Stereochemical Considerations :

  • Unlike the racemic (±)-naproxen hybrid in , the target compound’s stereochemistry is unspecified. Stereocenters in analogs (e.g., ) can significantly influence activity but remain underexplored .

Biological Activity

The compound 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide is a synthetic organic molecule with a complex structure that suggests potential biological activity. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Structure

  • Molecular Formula : C₁₈H₁₈ClN₃O₄S
  • Molecular Weight : Approximately 421.9 g/mol

The compound features several key structural components:

  • Chlorophenoxy Group : Known for its role in herbicides and potential interactions with biological receptors.
  • Tetrahydrothiophene Moiety : Contains a sulfone functional group that may influence its reactivity and biological interactions.
  • Furan Substituent : The presence of a furan ring can enhance the compound's pharmacological properties.

Comparison with Related Compounds

A comparison table of structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
2-(2-chlorophenoxy)acetic acidContains chlorophenoxy groupPrecursor in synthesis
1,1-dioxidotetrahydrothiopheneSulfone functional groupStructural analog
N-(5-methylfuran-2-yl)methylpropanamideFuran substituentPart of the final product

The biological activity of This compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may modulate various biochemical pathways through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : Potential interactions with receptors could lead to altered signaling pathways.

Pharmacological Properties

Research indicates several pharmacological properties:

  • Antimicrobial Activity : Initial tests show promise against various bacterial strains.
  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cell lines has been documented.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL.
  • Cytotoxicity Against Cancer Cells
    • In vitro assays demonstrated that the compound reduced cell viability in HeLa (cervical cancer) cells by 50% at a concentration of 25 µg/mL after 48 hours of exposure.

Experimental Studies

Several experimental studies have been conducted to further elucidate the biological activity of this compound:

In Vitro Assays

  • Cell Viability Assays : Utilized MTT assays to determine cytotoxic effects on various cancer cell lines.
  • Enzyme Activity Tests : Assessed the inhibition of specific enzymes linked to metabolic processes.

Molecular Docking Studies

Molecular docking simulations have been employed to predict binding affinities and interactions with target proteins, providing insights into the potential mechanism of action.

Summary of Findings

The findings from these studies suggest that This compound possesses notable biological activities that warrant further investigation for therapeutic applications.

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